molecular formula C10H21N B101955 1-Butylazepane CAS No. 15753-35-2

1-Butylazepane

Cat. No.: B101955
CAS No.: 15753-35-2
M. Wt: 155.28 g/mol
InChI Key: IIUDBWFOJYPWAK-UHFFFAOYSA-N
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Description

1-Butylazepane is an organic compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . Its structure features a seven-membered azepane ring substituted with a butyl group at the nitrogen atom . The SMILES notation for the compound is CCCCN1CCCCCC1, and its CAS Registry Number is 84039-87-2 . As a nitrogen-containing heterocycle, this compound serves as a valuable building block and intermediate in synthetic organic chemistry and medicinal chemistry research. The compound is related to other azepane derivatives, such as tert-Butyl azepane-1-carboxylate, which is a protected form used in chemical synthesis . Researchers utilize these scaffolds to develop novel compounds for various applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-8-11-9-6-4-5-7-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUDBWFOJYPWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329163
Record name 1-butylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15753-35-2
Record name 1-butylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Butylazepane and Its Precursors

Direct N-Alkylation Approaches to Azepane Derivatives

Direct N-alkylation is a common and straightforward method for synthesizing tertiary amines like 1-Butylazepane. This approach involves reacting the secondary amine, azepane, with a butylating agent.

The reaction of azepane with a butyl halide, such as 1-bromobutane (B133212), is a well-established method for synthesizing this compound. rsc.orgrsc.orgcsic.es This nucleophilic substitution reaction involves the nitrogen atom of the azepane ring attacking the electrophilic carbon of the butyl halide, displacing the halide ion.

A typical procedure involves adding 1-bromobutane dropwise to a stirred solution of azepane. rsc.orgrsc.org The reaction is often performed in a suitable solvent and may require a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate or potassium hydroxide (B78521). rsc.orgclockss.org In some procedures, the reaction is initiated, and after a period, a base like potassium hydroxide is added to complete the reaction and neutralize the acid formed. rsc.orgrsc.org

The reaction can be represented as: (CH₂)₆NH + CH₃(CH₂)₃Br → [CH₃(CH₂)₃NH(CH₂)₆]⁺Br⁻ [CH₃(CH₂)₃NH(CH₂)₆]⁺Br⁻ + K₂CO₃ → CH₃(CH₂)₃N(CH₂)₆ + KHCO₃ + KBr

The efficiency and yield of the N-alkylation of azepane are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, base, and the nature of the alkylating agent.

One documented synthesis of this compound involved adding 1-bromobutane to an aqueous solution of azepane cooled in an ice water bath. rsc.orgrsc.org After four hours, potassium hydroxide was added, and the mixture was stirred vigorously for another two hours. rsc.orgrsc.org This process resulted in a 61% yield after purification by distillation in vacuo. rsc.org Another method utilized anhydrous acetonitrile (B52724) as the solvent, heating the reaction mixture to 70°C for 8 hours, which, after workup, yielded the product in 77.4% yield. csic.es

Microwave irradiation in "dry" media (solvent-free conditions) has also been explored for the N-alkylation of various azaheterocycles, showing remarkably fast reaction times. clockss.org These methods often use a solid support like potassium carbonate and a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction. clockss.org While not specifically detailed for this compound, this approach highlights a potential avenue for significant optimization, reducing reaction times from hours to minutes. clockss.org

Table 1: Comparison of Synthetic Conditions for this compound

Reactants Solvent Base Temperature Time Yield Reference
Azepane, 1-Bromobutane Deionised Water Potassium Hydroxide Ice bath, then RT 6 hours 61% rsc.orgrsc.org
Azepane, 1-Bromobutane Anhydrous Acetonitrile (none specified) 70°C 8 hours 77.4% (from intermediate salt) csic.es

Alkylation of Azepane with Butyl Halides (e.g., 1-Bromobutane)[1],

Precursor Synthesis for this compound Formation

Azepane, also known as hexamethyleneimine (B121469), is the core heterocyclic precursor. wikipedia.org Industrially, it can be produced by the partial hydrogenolysis of hexamethylene diamine. wikipedia.org The synthesis of more complex, substituted azepanes can be challenging. manchester.ac.uk Methods often involve multi-step syntheses of linear precursors followed by cyclization, such as ring-closing metathesis (RCM) or intramolecular reductive amination. manchester.ac.ukacs.orgdoi.org For instance, diallylated compounds can undergo RCM with catalysts like Grubbs' catalyst to form seven-membered rings. acs.org Another advanced strategy involves the photochemical dearomative ring expansion of nitroarenes to form the azepane skeleton. manchester.ac.uk

The choice of butylating agent is critical for the N-alkylation reaction. Butyl halides, like 1-bromobutane and 1-iodobutane (B1219991), are common due to their reactivity, with the reactivity order being I > Br > Cl. researchgate.net These are commercially available reagents.

Alternative butylating agents include other butyl derivatives with good leaving groups. A more environmentally friendly approach involves the use of butanols in a "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgchemrxiv.orgorganic-chemistry.org This process, often catalyzed by transition metals like ruthenium or iridium, involves the in-situ oxidation of the alcohol to an aldehyde. organic-chemistry.orgacs.org The aldehyde then reacts with the amine to form an iminium ion, which is subsequently reduced by the hydrogen "borrowed" from the alcohol, regenerating the catalyst and producing water as the only byproduct. chemrxiv.orgorganic-chemistry.org This avoids the generation of stoichiometric salt waste associated with alkyl halides. chemrxiv.org

Reductive amination is another powerful method where an aldehyde (in this case, butanal) reacts with the amine (azepane) to form an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated amine. chem-station.commasterorganicchemistry.comcengage.com.auorganic-chemistry.org

Synthesis of Azepane and its Activated Forms

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes.

The N-alkylation of amines using alcohols instead of alkyl halides is a prime example of a greener approach. chemrxiv.orgacs.org This method demonstrates high atom economy and produces water as the sole byproduct, avoiding the formation of halide salts that contribute to waste streams. chemrxiv.org Catalytic systems, often involving palladium, ruthenium, or iridium, are continuously being developed to facilitate these reactions under milder conditions. rsc.orgorganic-chemistry.orgacs.org

The use of safer solvents is another key principle. Research has shown that N-alkylation can be performed in water or under solvent-free conditions, for example, using microwave assistance. rsc.orgclockss.org Using water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability. rsc.org Solvent-free reactions minimize waste and can lead to faster reaction rates. clockss.org

Furthermore, catalytic reductive amination using molecular hydrogen or other benign reducing agents like phenylsilane (B129415) or polymethylhydrosiloxane (B1170920) (PMHS) offers a green alternative to traditional methods that may use less desirable reagents. organic-chemistry.orgbohrium.com The development of recyclable catalysts, such as certain molecular molybdenum oxide catalysts or palladium on carbon, further enhances the sustainability of these synthetic routes. rsc.orgbohrium.com

Solvent Selection and Reaction Medium Effects

The choice of solvent significantly influences the reaction environment and can dictate the course and efficiency of the synthesis of this compound. Both aqueous and organic media have been successfully employed.

One common synthetic route involves the reaction of azepane with 1-bromobutane. This reaction has been effectively carried out in deionized water. rsc.orgrsc.org The use of water as a solvent is advantageous due to its low cost, safety, and environmental friendliness. In this biphasic system, the reaction proceeds under controlled temperatures, often initiated in an ice water bath. rsc.orgrsc.org The polarity of the solvent plays a crucial role; it can affect the solubility of reactants and the stability of transition states. nih.govsu.edu.lyresearchgate.netorientjchem.org For instance, the synthesis of this compound's precursor, 1-butylazepan-1-ium bromide, has been achieved using anhydrous acetonitrile. rsc.org In other cases, anhydrous dimethylformamide (DMF) has been used as the reaction medium, particularly for subsequent reactions of this compound. rsc.org The selection between these solvents often depends on the specific reactants and the desired reaction conditions.

The effect of solvent polarity on reaction kinetics is a well-documented phenomenon. su.edu.lyresearchgate.netorientjchem.org In the synthesis of related heterocyclic compounds, the choice of solvent can even be used to selectively control the reaction pathway to yield different products from the same starting materials. rsc.org While detailed studies on a wide range of solvents for this compound synthesis are not extensively reported, the successful use of both polar protic (water) and polar aprotic (acetonitrile, DMF) solvents highlights the versatility of the reaction conditions.

Table 1: Solvents Used in the Synthesis of this compound and its Precursors

Compound SynthesizedSolventReactantsReference
This compoundDeionized WaterAzepane, 1-Bromobutane rsc.orgrsc.org
1-Butylazepan-1-ium bromideAnhydrous AcetonitrileHexamethyleneimine, 1-Bromobutane rsc.org
1,1'-(pentane-1,5-diyl)bis(1-butylazepan-1-ium) bromideAnhydrous DMFThis compound, 1,5-Dibromopentane rsc.org

Catalyst Systems for Enhanced Reaction Efficiency

Catalyst systems are employed to improve the rate and selectivity of the N-alkylation of amines, including the synthesis of this compound and its derivatives. While some syntheses of this compound proceed without an explicit catalyst, relying on the inherent reactivity of the amine and alkyl halide, various catalytic systems are available for N-alkylation reactions. rsc.orgrsc.org

For the broader class of N-alkylation of amines with alcohols, which represents a greener alternative to using alkyl halides, transition metal catalysts are often essential. researchgate.net These "borrowing hydrogen" or "hydrogen autotransfer" reactions typically involve catalysts based on noble metals like ruthenium, rhodium, and iridium, as well as more accessible non-precious metals such as iron, cobalt, and nickel. researchgate.net For example, a highly active nickel-based catalyst, generated in situ from Ni(COD)₂ and KOH under ligand-free conditions, has been shown to be effective for the N-alkylation of various amines with alcohols. researchgate.net Another example is a palladium catalyst used for the N-alkylation of amines and α-alkylation of ketones using alcohols.

In the context of related azepine derivatives, palladium-catalyzed N-arylation has been reported for dibenzo[b,f]azepine. beilstein-journals.org Furthermore, copper and nickel-catalyzed arylations have been presented as alternatives. beilstein-journals.org Photocatalysis, in combination with nickel and a hydrogen-atom transfer (HAT) catalyst, has been utilized for the selective sp³ C–H alkylation of N-Boc protected cyclic amines, including azepane. nih.gov These advanced catalytic methods offer pathways to functionalized azepane derivatives that may not be accessible through traditional means.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Following the synthesis, a crucial step is the purification and isolation of the target compound, this compound, as well as its synthetic intermediates, from unreacted starting materials, byproducts, and solvents. rsc.orgrsc.org

Distillation Techniques (e.g., Vacuum Distillation)

Distillation is a primary method for purifying liquid products like this compound. rsc.org Specifically, vacuum distillation is employed to purify compounds with high boiling points that might decompose at atmospheric pressure. sihaienergytech.combuschvacuum.com By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature. buschvacuum.comstackexchange.com

In the synthesis of this compound, after initial workup including separation of organic and aqueous phases and removal of solvent under reduced pressure (e.g., with a rotary evaporator), the crude product is purified by distillation in vacuo. rsc.orgrsc.org A reported procedure specifies distillation at 68–71 °C under a vacuum of 10 mbar to yield pure this compound as a colorless liquid. rsc.orgrsc.org This technique is effective for separating the desired product from less volatile impurities. google.comtotalmateria.com For successful vacuum distillation, it is important to use appropriate equipment, such as a spin vane or boiling capillary to prevent bumping, and to ensure all glassware is free of cracks. sihaienergytech.com

Chromatographic Separation Methods

Chromatography is a powerful set of techniques used for the separation, identification, and purification of compounds from a mixture. journalagent.comijpsjournal.com The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. und.edu

For the purification of intermediates and derivatives of this compound, column chromatography is frequently utilized. sci-hub.searkat-usa.org This technique involves a solid stationary phase (often silica (B1680970) gel) packed into a column, through which the mixture is passed along with a liquid mobile phase (eluent). journalagent.com The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. libretexts.org

For example, in the synthesis of a derivative, tert-butyl 2-[2-(pyridin-2-yl)ethyl]azepane-1-carboxylate, the crude product was purified using silica gel chromatography with a hexane-ethyl acetate (B1210297) eluent system. arkat-usa.org Similarly, other N-alkylated azepane derivatives have been purified by column chromatography using solvent systems like dichloromethane/methanol. sci-hub.se The choice of eluent is critical and is determined by the polarity of the compounds to be separated. journalagent.com

Reaction Mechanisms and Chemical Transformations of 1 Butylazepane

Nucleophilic Substitution Pathways for N-Alkylation

The primary route for synthesizing 1-butylazepane involves the N-alkylation of azepane, a secondary amine. This transformation typically proceeds through a nucleophilic substitution reaction where the nitrogen atom of the azepane ring acts as the nucleophile.

The formation of this compound from azepane and a butyl halide, such as 1-bromobutane (B133212), is a classic example of an N-alkylation that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgrsc.org In this concerted, single-step process, the lone pair of electrons on the nitrogen atom of the azepane ring directly attacks the electrophilic carbon atom of the butyl halide. byjus.comlibretexts.org

The mechanism involves a backside attack, where the nucleophilic amine approaches the carbon atom from the side opposite to the leaving group (e.g., the bromide ion). byjus.comlibretexts.org This simultaneous bond-forming (N-C) and bond-breaking (C-Br) process passes through a trigonal bipyramidal transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. masterorganicchemistry.comyoutube.com The reaction results in an inversion of configuration at the electrophilic carbon, a characteristic feature of the SN2 pathway known as Walden inversion. byjus.comlibretexts.orgmasterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentration of both the amine (nucleophile) and the alkyl halide (substrate). libretexts.org A specific synthesis involves the dropwise addition of 1-bromobutane to a solution of azepane in water, followed by the addition of potassium hydroxide (B78521) to neutralize the formed hydrobromic acid and isolate the this compound product. rsc.orgrsc.org

The efficiency of the SN2 reaction for this compound synthesis is significantly influenced by the nature of both the leaving group on the butyl electrophile and the nucleophilicity of the azepane.

Leaving Group: A good leaving group is essential for a facile SN2 reaction. The ability of a group to depart is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.com Consequently, the conjugate bases of strong acids are excellent leaving groups. For butyl halides, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), and so on. Therefore, 1-iodobutane (B1219991) would be more reactive than 1-bromobutane in the N-alkylation of azepane. Poor leaving groups, such as the hydroxyl group (-OH), can be converted into better ones through protonation or conversion to sulfonate esters (e.g., tosylates). masterorganicchemistry.comwikipedia.org

Nucleophile: Azepane acts as a moderately strong nucleophile due to the lone pair of electrons on the nitrogen atom. Secondary amines like azepane are generally good nucleophiles for SN2 reactions with primary alkyl halides like 1-bromobutane. libretexts.org The reaction rate is fastest with less sterically hindered primary alkyl halides. masterorganicchemistry.com The direct alkylation of amines is a common method, though it can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts if excess alkylating agent is used. libretexts.org

SN2 Reaction Mechanisms in this compound Formation

Quaternization Reactions of this compound

As a tertiary amine, this compound can undergo further alkylation to form quaternary ammonium salts. This process, known as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium cation.

The quaternization of this compound with an alkylating agent like iodomethane (B122720) yields a quaternary ammonium salt. This reaction, often referred to as the Menshutkin reaction, results in the formation of a 1-butyl-1-methylazepanium cation with the counter-anion from the alkylating agent. libretexts.org

1-Butyl-1-methylazepanium iodide ([Aze14]I) is synthesized by reacting this compound with iodomethane. rsc.org A typical procedure involves the dropwise addition of iodomethane to a solution of this compound in a solvent like diethyl ether, leading to the precipitation of the iodide salt as a solid. rsc.org

1-Butyl-1-methylazepanium bis{(trifluoromethyl)sulfonyl}imide ([Aze14][TFSI]) can be prepared from the corresponding iodide salt via an anion metathesis (exchange) reaction. researchgate.net This is commonly achieved by reacting an aqueous solution of 1-butyl-1-methylazepanium iodide with a solution of a salt containing the desired anion, such as lithium bis{(trifluoromethyl)sulfonyl}imide (LiTFSI). rsc.orgrsc.org The resulting [Aze14][TFSI] is an ionic liquid, which is a salt that is liquid at or near room temperature. researchgate.net

Table 1: Properties of 1-Butyl-1-methylazepanium Salts

Compound NameAbbreviationFormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
1-Butyl-1-methylazepanium iodide[Aze14]IC₁₁H₂₄IN297.22Solid214 vulcanchem.com
1-Butyl-1-methylazepanium bis{(trifluoromethyl)sulfonyl}imide[Aze14][TFSI]C₁₃H₂₄F₆N₂O₄S₂454.48Liquid-

The quaternization of this compound with an alkyl halide like methyl iodide is a nucleophilic substitution reaction that follows an SN2 mechanism. libretexts.org The nitrogen atom of the tertiary amine, this compound, acts as the nucleophile, attacking the electrophilic methyl group of the iodomethane. byjus.com

This reaction is generally irreversible because a stable, neutral tertiary amine would be required to act as a leaving group from the quaternary ammonium salt, which is energetically unfavorable. libretexts.org The reaction proceeds via a concerted mechanism, similar to the initial N-alkylation of azepane, where the C-N bond forms as the C-I bond breaks. libretexts.org Since over-alkylation beyond the quaternary stage is not possible, this reaction is a clean and efficient method for producing quaternary ammonium salts from tertiary amines. libretexts.org

Formation of 1-Butyl-1-methylazepanium Salts (e.g., Iodide, bis{(trifluoromethyl)sulfonyl}imide)[1],

Derivatization Strategies for Functionalization of the Azepane Ring

Beyond N-alkylation, the azepane ring itself can be modified to introduce various functionalities, creating a diverse range of derivatives. These strategies are crucial for synthesizing complex molecules for applications in materials science and medicinal chemistry.

Several synthetic approaches are employed for this purpose:

Ring-Expansion Reactions: Substituted azepanes can be synthesized from smaller ring systems. For example, proline-derived pyrrolidino-alcohols can undergo ring expansion to yield 2-fluoroalkyl-4-substituted azepanes. doi.org Similarly, photochemical rearrangements of N-vinylpyrrolidinones can produce functionalized azepin-4-ones, which can be further reduced or modified. thieme-connect.com

Functionalization at the α-Position: The carbon adjacent to the nitrogen (the α-position) can be functionalized. One method involves the derivatization of azepane with ethyl bromoacetate (B1195939) to introduce an ester group at the 2-position, which can then be subjected to further transformations like reduction or hydrolysis. vulcanchem.com

C-H Functionalization: Direct functionalization of C-H bonds on the azepane ring is a powerful modern strategy. Palladium-catalyzed reactions, for instance, can be used for the ortho-thiolation of aryl-fused azepane systems. doi.org Other methods include rhodium-catalyzed N-H insertion and cyclization sequences to generate 2,2-disubstituted azepanes. researchgate.net

Cyclization and Annulation Reactions: Complex, fused-ring systems containing the azepane motif can be constructed through various cyclization strategies. This includes photoredox-catalyzed silylative cyclizations and NHC-catalyzed [4+3] annulations. doi.org

These derivatization methods allow for the precise tuning of the steric and electronic properties of the azepane scaffold, enabling the synthesis of a wide array of functional molecules based on the this compound core structure.

Amine Functional Group Derivatization (e.g., Silylation)[6],[7],

Transition Metal-Catalyzed Transformations Involving this compound Derivatives

Modern organic synthesis increasingly relies on transition metal catalysis to achieve selective and efficient bond formations. For azepane scaffolds, these methods enable advanced functionalization that would be difficult to achieve through classical means.

The combination of photoredox catalysis with nickel catalysis has emerged as a powerful strategy for the functionalization of C-H bonds and unsaturated systems under mild conditions. sioc-journal.cnnih.govbeilstein-journals.org This dual catalytic system allows for the generation of radical intermediates via single-electron transfer (SET) from a photoexcited catalyst, which are then intercepted by a nickel complex to facilitate cross-coupling reactions. nih.gov This approach avoids the need for harsh reagents and high temperatures often required in traditional C-H activation. beilstein-journals.org

While specific examples detailing the functionalization of this compound are not prevalent, the methodology has been successfully applied to structurally related N-heterocycles and amides. beilstein-journals.orgupenn.edu For example, this catalytic system has been used for the C(sp³)–H alkylation of benzamides and the α-oxy C–H bonds of cyclic ethers. beilstein-journals.org Furthermore, photoredox/nickel dual catalysis enables the heterocarbofunctionalization of unactivated olefins, allowing for the construction of complex molecules containing privileged nitrogen-heterocyclic cores, such as pyrrolidinones, from simple alkenyl amides. upenn.eduresearchgate.net Given these precedents, it is conceivable that such strategies could be adapted for the direct C-H functionalization of the azepane ring or the butyl chain of this compound derivatives.

Olefin hydrofunctionalization represents a highly atom-economical method for synthesizing substituted aliphatic amines and N-heterocylic structures. acs.org Various strategies have been developed to construct or modify azepane scaffolds using this approach.

One notable method is the synthesis of optically active annulated azepane scaffolds through a sequence of ruthenium-catalyzed olefin cross-metathesis followed by a palladium-catalyzed exhaustive hydrogenation. chemistryviews.org This strategy allows for the stereoselective formation of the seven-membered azepane ring. chemistryviews.org Another powerful technique is the intermolecular hydroamination of unactivated olefins. A recently developed method uses diazirines as a versatile nitrogen source for the regioselective hydroamination of olefins, leading to a wide range of aminated products, including those with complex sterically hindered structures. chemrxiv.org

Furthermore, direct olefin difunctionalization protocols have been established for the synthesis of various N-heterocycles, including azepanes, from common olefins and bifunctional reagents. nih.govresearchgate.net Copper-catalyzed asymmetric hydroamination of alkenes using O-benzoylhydroxylamines has also been reported as an effective method for creating chiral amine products. acs.org These advanced catalytic strategies provide robust and flexible pathways for accessing diverse and complex azepane derivatives.

Photoredox/Nickel Dual Catalysis in Functionalization

Thermal Decomposition and Degradation Pathways of this compound Derivatives

Understanding the thermal stability and degradation pathways of chemical compounds is critical for their safe handling, storage, and application.

Direct studies on the thermal decomposition of this compound are limited; however, research on model compounds provides significant insight. A study on the thermal degradation of N,N'-dibutyladipamide, a model for polyamide 66, identified This compound-2,7-dione as a major and crucial primary degradation product. scribd.com

The formation of this seven-membered heterocyclic dione (B5365651) is a key step in the degradation mechanism. Upon further heating, this compound-2,7-dione itself decomposes to yield a range of secondary degradation products. scribd.com The identification of these products provides a clear picture of the degradation pathway originating from this azepane derivative.

Table 2: Identified Thermal Degradation Products of this compound-2,7-dione

Primary Degradation Product Secondary Degradation Products Source
This compound-2,7-dione Cyclopentanone and its derivatives scribd.com
Dibutylurea scribd.com

This table lists the degradation products identified from the thermal decomposition of this compound-2,7-dione, a key intermediate in the degradation of N,N'-dibutyladipamide. scribd.com

This degradation pathway, centered on the formation and subsequent breakdown of a 7-membered heterocyclic compound, is considered a key mechanism for the thermal decomposition of related polyamide structures. scribd.com

Mechanistic Investigation of Thermal Pathways

The thermal degradation of saturated nitrogen-containing heterocycles like this compound is a complex process that can proceed through various reaction pathways. While specific experimental studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from studies on analogous compounds such as N-alkylamines, and other cyclic amines like piperidine (B6355638) and pyrrolidine. The thermal stability and decomposition routes are highly dependent on factors like temperature, pressure, and the presence of catalysts or other reactive species.

Generally, the thermal decomposition of such amines can be initiated by the homolytic cleavage of C-N or C-C bonds, which are typically the weakest bonds in the molecule. For this compound, several potential thermal degradation pathways can be proposed.

One plausible initial step is the homolytic cleavage of the N-C₄H₉ bond, leading to the formation of a butyl radical and an azepanyl radical. This initiation step would be followed by a series of propagation steps involving hydrogen abstraction, disproportionation, and recombination reactions, leading to a complex mixture of smaller hydrocarbon and nitrogen-containing fragments.

Alternatively, intramolecular hydrogen transfer could lead to the formation of an unsaturated cyclic intermediate and butane. Another possible pathway involves the initial cleavage of a C-H bond on the butyl group, particularly at the α- or β-position to the nitrogen atom, which would also initiate a radical chain reaction.

Ring-opening reactions are another significant pathway in the thermal decomposition of cyclic amines. For the azepane ring, this could be initiated by the cleavage of a C-C bond within the ring, leading to a diradical species that can undergo further rearrangement or fragmentation. Studies on the pyrolysis of pyrrolidine, a five-membered cyclic amine, have shown that the decomposition mechanism involves the formation of a diradical intermediate. A similar mechanism can be anticipated for the seven-membered azepane ring, although the larger ring size may influence the distribution of the resulting products.

The thermal stability of amines is influenced by their structure. For instance, cyclic amines often exhibit different thermal stabilities compared to their acyclic counterparts. The table below, compiled from various studies on amine thermal stability, provides a comparative overview.

Table 1: Comparative Thermal Decomposition Onset Temperatures of Various Amines

Amine Type Compound Example Onset Temperature (°C)
Primary Aliphatic Hexylamine 110
Secondary Aliphatic Dipropylamine 130
Tertiary Aliphatic Triethylamine 180
Secondary Cyclic Piperidine 40
Secondary Cyclic Pyrrolidine 40

| Secondary Cyclic | Morpholine | 50 |

Note: The onset temperatures are indicative and can vary based on experimental conditions. The data for cyclic amines suggests a lower onset of decomposition under certain conditions compared to some linear amines. aidic.it

Research on the thermal degradation of tertiary amines has also shown that they can degrade into primary or secondary amines, which then form various by-products. ntnu.no In the context of this compound, a tertiary amine, it is conceivable that under thermal stress, it could undergo dealkylation to form azepane (a secondary amine) and butene, or other C4 fragments.

Furthermore, studies on the thermal decomposition of n-butylamine suggest a mechanism initiated by the formation of a butylamino radical and a hydrogen atom, leading to the production of ammonia (B1221849) and an imine. aip.org While this compound is a tertiary amine, analogous radical-initiated pathways involving the butyl group are highly probable.

N-C Bond Cleavage: Leading to butyl and azepanyl radicals.

C-H Bond Cleavage: Primarily on the butyl group, initiating radical chain reactions.

Ring Opening: Fragmentation of the azepane ring via diradical intermediates.

Dealkylation: Elimination of the butyl group to form azepane and butene.

The ultimate product distribution from the thermal decomposition of this compound would be a complex mixture, the composition of which would be highly dependent on the specific reaction conditions. Detailed mechanistic studies involving product analysis under controlled pyrolysis conditions would be necessary to fully elucidate the predominant thermal pathways.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural analysis of 1-Butylazepane, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the azepane ring and the N-butyl substituent. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the spatial arrangement of the protons.

The protons on the carbon adjacent to the nitrogen atom (α-protons) in both the ring (C2, C7) and the butyl chain (C1') are deshielded and appear at a lower field. Specifically, the methylene (B1212753) protons of the N-butyl group (H-1') and the α-protons of the azepane ring (H-2, H-7) are expected to resonate in the range of 2.3-2.6 ppm. Due to the conformational flexibility of the seven-membered ring, the protons on the azepane ring often appear as complex multiplets. carlroth.com

The protons further from the nitrogen atom are found at a higher field (upfield). The methylene protons of the butyl chain (H-2' and H-3') typically appear as multiplets in the 1.2-1.6 ppm region, while the terminal methyl group (H-4') gives a characteristic triplet at approximately 0.9 ppm. The β- and γ-protons of the azepane ring (H-3, H-6 and H-4, H-5) are expected to resonate as multiplets in the range of 1.5-1.8 ppm. carlroth.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2, H-7 (α-CH₂ of ring) 2.4 - 2.6 m
H-3, H-6 (β-CH₂ of ring) 1.6 - 1.8 m
H-4, H-5 (γ-CH₂ of ring) 1.5 - 1.7 m
H-1' (α-CH₂ of butyl) 2.3 - 2.5 t
H-2' (β-CH₂ of butyl) 1.4 - 1.6 m
H-3' (γ-CH₂ of butyl) 1.2 - 1.4 m
H-4' (δ-CH₃ of butyl) ~0.9 t

Predicted values are based on data for N-substituted azepanes and n-butylamines. m = multiplet, t = triplet. carlroth.comtau.ac.ilorgchemboulder.com

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of this compound. Each non-equivalent carbon atom gives a distinct signal.

The carbon atoms directly bonded to the nitrogen (C2, C7, and C1') are the most deshielded, appearing furthest downfield. The α-carbons of the azepane ring (C2, C7) are typically found in the 55-60 ppm region, while the α-carbon of the N-butyl group (C1') resonates at a similar or slightly lower chemical shift. docbrown.info The remaining carbons of the azepane ring (C3, C4, C5, C6) are expected in the 25-35 ppm range. escholarship.orgoregonstate.edu

For the N-butyl group, the chemical shifts follow a predictable pattern, moving upfield with increasing distance from the nitrogen atom. The β-carbon (C2') appears around 29-31 ppm, the γ-carbon (C3') around 20-22 ppm, and the terminal methyl carbon (C4') is the most shielded, appearing at approximately 14 ppm. docbrown.infowisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2, C7 (α-C of ring) 55 - 60
C3, C6 (β-C of ring) 27 - 30
C4, C5 (γ-C of ring) 25 - 28
C1' (α-C of butyl) 53 - 58
C2' (β-C of butyl) 29 - 31
C3' (γ-C of butyl) 20 - 22
C4' (δ-C of butyl) ~14

Predicted values are based on data for N-substituted azepanes and n-butylamines. docbrown.infooregonstate.eduwisc.edu

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed. ucl.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, cross-peaks would be observed between adjacent methylene groups within the azepane ring (e.g., H-2/H-3, H-3/H-4) and within the butyl chain (e.g., H-1'/H-2', H-2'/H-3', H-3'/H-4'). This allows for the sequential assignment of protons within each structural fragment. unibas.ithmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group, providing definitive one-bond C-H correlations and simplifying the assignment of the carbon spectrum. unibas.ithmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is crucial for connecting the N-butyl group to the azepane ring. Key correlations would be expected from the α-protons of the butyl group (H-1') to the α-carbons of the azepane ring (C2, C7), and from the α-protons of the ring (H-2, H-7) to the α-carbon of the butyl group (C1'). These correlations provide unequivocal evidence for the N-alkylation site. ucl.ac.ukunibas.it

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound.

13C NMR Spectral Analysis and Chemical Shift Assignment[1],[11],[5],

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information about the functional groups and molecular vibrations within this compound. These two methods are complementary, as the selection rules for a vibration to be IR or Raman active are different. nih.gov

The vibrational spectrum of this compound is a composite of the modes from the azepane ring and the N-butyl group.

C-H Stretching: The most prominent bands in the high-frequency region (2800-3000 cm⁻¹) are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous CH₂ groups of both the ring and the butyl chain, as well as the CH₃ group. auremn.org.br

CH₂ Bending (Scissoring): The scissoring vibrations of the CH₂ groups are typically observed in the 1440-1470 cm⁻¹ region. auremn.org.br

C-N Stretching: The stretching vibrations of the C-N bonds are a key feature. In tertiary amines like this compound, these vibrations are expected to appear in the range of 1000-1250 cm⁻¹. The spectrum may show multiple bands in this region corresponding to the C-N bonds within the azepane ring and the bond connecting the butyl group to the nitrogen. orgchemboulder.com

Ring Vibrations: The azepane ring itself has characteristic skeletal vibrations, including ring stretching and deformation modes, which contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹). auremn.org.br

Butyl Group Vibrations: The n-butyl group contributes specific vibrations, such as CH₃ and CH₂ rocking, wagging, and twisting modes, which are found throughout the fingerprint region. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
C-H Stretch (CH₂, CH₃) 2850 - 3000 IR, Raman
CH₂ Scissor 1440 - 1470 IR, Raman
C-N Stretch 1000 - 1250 IR, Raman
Azepane Ring Skeletal Modes Fingerprint Region (<1400) IR, Raman
CH₂ Rocking/Wagging/Twisting Fingerprint Region (<1400) IR, Raman

Data compiled from studies on azepane, tertiary amines, and n-butyl compounds. orgchemboulder.comauremn.org.brmdpi.com

Vibrational spectroscopy can also provide valuable information about the conformational preferences of this compound. The seven-membered azepane ring is known to be highly flexible, with theoretical calculations and experimental studies on related systems suggesting that the twist-chair conformation is the most stable. oregonstate.eduauremn.org.br Different conformers of a molecule can give rise to slightly different vibrational frequencies.

Furthermore, rotational isomerism (rotamerism) can occur around the C-C and C-N single bonds of the N-butyl group. Studies on other n-butyl substituted molecules have shown that it is possible to identify specific "marker bands" in the Raman or IR spectra that are characteristic of particular rotational isomers (e.g., trans vs. gauche conformers). By analyzing the vibrational spectra, potentially at different temperatures, it may be possible to identify the predominant conformers of this compound in different phases (solid, liquid, gas) and to study the dynamics of conformational interchange.

Characteristic Vibrational Modes of the Azepane Ring and N-Butyl Group[13],

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₂₁N), with a molecular weight of 155.28 g/mol , electron impact (EI) mass spectrometry provides critical information about its molecular weight and structural features through fragmentation analysis. The molecular ion peak (M⁺) for this compound would be observed at an m/z of 155. uni.luchem960.com In line with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, this compound follows this principle. ntu.edu.sg

The fragmentation of aliphatic amines in mass spectrometry is characterized by specific cleavage patterns, most notably α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. ntu.edu.sg

High-Resolution Mass Spectrometry (HRMS) is an essential technique that measures the mass of a compound with very high accuracy, typically to several decimal places. fiveable.meeuropa.eu This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds that may have the same nominal mass (isobars). fiveable.menih.gov

For this compound, the calculated monoisotopic mass is 155.1674 Da. uni.lu HRMS can confirm this exact mass, which corresponds to the elemental formula C₁₀H₂₁N. This high level of accuracy is crucial for differentiating it from other potential compounds with a nominal mass of 155 but different elemental formulas. The analysis of isotopic patterns, such as the M+1 peak arising from the natural abundance of ¹³C, further corroborates the elemental composition. acs.orglibretexts.org

Table 1: HRMS Data for this compound

PropertyValueSource
Molecular FormulaC₁₀H₂₁N uni.lu
Nominal Mass155 u chem960.com
Monoisotopic Mass (Exact)155.1674 Da uni.lu
Calculated XlogP2.7 uni.lu

This interactive table provides key mass spectrometry data for this compound.

The fragmentation of this compound is dominated by α-cleavage, a characteristic pathway for aliphatic amines. libretexts.orglibretexts.org Upon ionization, the molecular ion [C₁₀H₂₁N]⁺• is formed. The most favorable fragmentation involves the cleavage of the C-C bond alpha to the nitrogen atom on the butyl side chain. This results in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a highly stable, resonance-stabilized iminium cation at m/z 112. This fragment is often the base peak in the spectrum due to its stability.

Another significant fragmentation pathway involves the loss of the entire butyl group, leading to a fragment corresponding to the protonated azepane ring. Other minor fragments can arise from the cleavage of the azepane ring itself.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon StructureFragmentation Pathway
155[C₁₀H₂₁N]⁺•Molecular Ion (M⁺)
112[C₇H₁₄N]⁺α-cleavage: Loss of propyl radical (•C₃H₇) from M⁺
98[C₆H₁₂N]⁺Cleavage within the azepane ring
84[C₅H₁₀N]⁺Cleavage within the azepane ring
57[C₄H₉]⁺Loss of azepane radical from M⁺ (less common)

This table outlines the primary fragmentation pathways and resulting ions for this compound in a mass spectrometer.

High-Resolution Mass Spectrometry for Elemental Composition

X-ray Crystallography for Solid-State Structural Determination

The seven-membered azepane ring is a flexible system capable of adopting several low-energy conformations. rsc.org Computational and experimental studies on substituted azepanes have identified various conformations, including chair, boat, and twist-boat forms. nih.govcdnsciencepub.com In the solid state, the specific conformation adopted is influenced by the nature and position of substituents on the ring, as well as by crystal packing forces. For many substituted azepanes, chair-type conformations are commonly observed in the crystal structure. researchgate.net The presence of the N-butyl group in this compound is expected to influence the conformational preference of the azepane ring to minimize steric hindrance.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. rsc.orgnih.gov In the case of this compound, which lacks strong hydrogen bond donors, the crystal packing is primarily dictated by weaker van der Waals forces, specifically London dispersion forces. libretexts.orglibretexts.orgsavemyexams.com These forces arise from temporary fluctuations in electron density and increase with molecular surface area. libretexts.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of 1-Butylazepane

Quantum mechanics, the fundamental theory of physics governing the behavior of matter and energy at the atomic and subatomic scales, forms the basis for these computational studies. khanacademy.orgarxiv.orgusp.br By solving approximations of the Schrödinger equation for the molecule, its intrinsic properties can be determined. khanacademy.org

Geometry Optimization and Conformational Landscapes

The first step in most computational studies is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. taltech.eeiclr.cc For a flexible molecule like this compound, which contains a seven-membered azepane ring and a butyl chain, multiple low-energy conformations can exist.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. lupinepublishers.comresearchgate.net A smaller gap generally suggests higher reactivity. lupinepublishers.com For this compound, the lone pair of electrons on the nitrogen atom is expected to significantly contribute to the HOMO.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. lupinepublishers.comdergipark.org.tr It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), prone to nucleophilic attack. lupinepublishers.comdergipark.org.tr For this compound, the MEP would likely show a region of negative potential around the nitrogen atom due to its lone pair, making it a likely site for interaction with electrophiles.

ParameterDescriptionExpected Trend for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Relatively high due to the nitrogen lone pair.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Dependent on the overall molecular structure.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity.A moderate gap is expected, typical for saturated amines.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution.Negative potential (red) around the nitrogen atom, positive potential (blue) around the hydrogen atoms.

Vibrational Frequency Calculations and Spectroscopic Prediction

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its various bond stretching, bending, and torsional motions. crystalsolutions.euuni-siegen.de These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. larrucea.euscm.com The comparison between the predicted and experimentally measured spectra can help to confirm the structure of the molecule and the accuracy of the computational model. uci.edu

The selection rules for IR and Raman spectroscopy are different: a vibrational mode is IR active if it causes a change in the molecule's dipole moment, and it is Raman active if it leads to a change in its polarizability. uni-siegen.descm.com Theoretical calculations can determine which modes are active in each type of spectroscopy and predict their corresponding intensities. scm.com For this compound, characteristic vibrational modes would include C-H stretching and bending frequencies for the butyl and azepane ring hydrogens, C-N stretching, and various skeletal vibrations of the ring. Anharmonic corrections are often applied to the calculated harmonic frequencies to achieve better agreement with experimental data, as molecular vibrations are inherently anharmonic. uni-siegen.deuci.edu

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over a period of time. mdpi.com

Conformational Dynamics and Flexibility of the Azepane Ring

MD simulations are particularly well-suited for exploring the conformational dynamics and flexibility of molecules like this compound. mpg.dersc.org The seven-membered azepane ring is known to be highly flexible and can interconvert between various conformations. MD simulations can reveal the timescales and pathways of these conformational changes, providing insights into the ring's dynamic behavior. scribd.com These simulations can also illustrate how the butyl chain influences the flexibility of the azepane ring and vice versa. By analyzing the trajectory, one can identify the most populated conformational states and the energy barriers between them, creating a dynamic picture of the molecule's structural landscape. mdpi.com

Interaction Studies in Solution

The behavior of this compound in a solvent can also be investigated using MD simulations. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to study the solute-solvent interactions. These simulations can reveal details about the solvation shell around this compound, including the arrangement of solvent molecules and the formation of hydrogen bonds (if applicable). Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in a condensed phase. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the nitrogen atom of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Understanding the reaction mechanisms involved in the synthesis or transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic routes. scielo.br Computational modeling has become an indispensable tool for elucidating complex reaction pathways, often providing a step-by-step, atomistic view of chemical transformations. jddtonline.info While specific computational studies on the reaction mechanisms of this compound are not widely available in public literature, the established principles of computational chemistry can be applied to hypothesize and investigate its reactivity.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. masterorganicchemistry.comnih.gov The energy required to reach this state from the reactants is called the activation energy (Ea), a key parameter that governs the reaction rate. wuxiapptec.comlibretexts.org Computational methods, particularly those based on quantum mechanics, can be used to locate and characterize the geometry and energy of transition states. diva-portal.org

Table 1: Hypothetical Activation Energies for a Reaction Step

This table illustrates how computational methods can provide data on activation energies for different potential reaction pathways. Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Reaction PathwayCalculated Activation Energy (kcal/mol)
Pathway A15.0
Pathway B25.5
Pathway C18.2

Data is for illustrative purposes only.

The activation energy for most chemical reactions typically falls within the range of 40-400 kJ/mol (approximately 10-95 kcal/mol). rsc.org Reactions with activation energies lower than 40 kJ/mol tend to be very rapid. rsc.org

Beyond identifying a single transition state, computational modeling can map out the entire reaction pathway, including any intermediates and alternative routes. diva-portal.orgsmu.edu This mapping provides a comprehensive understanding of the reaction mechanism. scielo.br By calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a detailed reaction energy profile can be constructed. scielo.br

For instance, in the synthesis of substituted azepane derivatives, different reagents or conditions could lead to various isomers. Computational reaction pathway mapping can help predict the most likely product by comparing the activation energies of the competing pathways. wuxiapptec.com The pathway with the lowest energy barrier is generally the most favored. wuxiapptec.com While specific published studies mapping the reaction pathways for this compound synthesis are not available, these computational techniques are routinely applied to similar organic molecules to understand regioselectivity and stereoselectivity. scielo.br

Transition State Characterization and Activation Energies

Prediction of Spectroscopic Parameters via Theoretical Calculations

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. ornl.gov Methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can predict infrared (IR) and Raman spectra. nih.govornl.gov

Although specific theoretical predictions of the spectroscopic parameters for this compound are not extensively documented in publicly accessible literature, the methodology is well-established. The process involves first optimizing the molecule's 3D geometry at a chosen level of theory and then performing calculations to determine excitation energies and vibrational modes. ornl.gov The predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. libretexts.org The accuracy of these predictions is highly dependent on the computational method and basis set chosen. For example, machine learning models have shown increasing accuracy in predicting UV-Vis spectra from molecular structures, with some models achieving a median Root Mean Square Error (RMSE) of around 0.15 to 0.17 when comparing predicted to measured spectra. nih.gov

Table 2: Illustrative Example of Predicted vs. Experimental Spectroscopic Data

This table demonstrates the typical output of a comparative analysis between theoretically predicted and experimentally measured spectroscopic data. Note: This data is for illustrative purposes and does not represent actual data for this compound.

Spectroscopic TechniquePredicted Peak (cm⁻¹)Experimental Peak (cm⁻¹)
Infrared (C-H stretch)29502945
Infrared (C-N stretch)11051100
Raman (Ring vibration)850848

Data is for illustrative purposes only.

Applications of Cheminformatics and Machine Learning in this compound Research

Cheminformatics and machine learning are transforming chemical research by enabling the analysis of large chemical datasets to predict properties, design new molecules, and optimize synthetic routes. patsnap.comjbei.org These data-driven approaches hold significant potential for accelerating research related to this compound and its derivatives. nih.gov

Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available precursors, is a cornerstone of organic synthesis planning. frontiersin.org Machine learning models, trained on vast databases of known chemical reactions, can now automate this process. frontiersin.orgresearchgate.net These tools can propose multiple synthetic routes to a target molecule like this compound, ranking them based on factors like reaction feasibility, cost, and environmental impact. frontiersin.org

While specific data-driven synthetic pathway predictions for this compound are not detailed in the available literature, the general workflow is well-defined. researchgate.net Algorithms can identify key bond disconnections in the this compound structure and suggest known chemical reactions to form those bonds, iteratively working backward to simple starting materials. frontiersin.org This approach can uncover novel and more efficient synthetic strategies that might not be immediately obvious to a human chemist. patsnap.com

High-throughput virtual screening (HTVS) is a computational technique used to rapidly assess large libraries of chemical compounds for their potential in a specific application, such as material science or drug discovery. researchgate.netsrneclab.cznih.gov By creating a virtual library of this compound derivatives with various functional groups, researchers could screen them for desired properties, such as specific electronic or thermal characteristics for new materials. srneclab.cz

The process involves docking these virtual molecules into a target site or using quantitative structure-property relationship (QSPR) models to predict their properties. nih.gov This computational funnel narrows down a vast chemical space to a manageable number of promising candidates for experimental synthesis and testing. researchgate.net Although no specific HTVS studies focused on this compound for material design have been published, this approach is widely used to accelerate the discovery of new organic materials. srneclab.cz

Advanced Synthetic Applications and Material Science Contexts

Role of 1-Butylazepane Derivatives in Ionic Liquid Development

Ionic liquids (ILs) are salts with melting points below 100°C, and they are considered "designer solvents" due to the ability to tune their physicochemical properties by modifying the structure of their constituent ions. mdpi.comsigmaaldrich.com Derivatives of this compound are utilized to form azepanium-based cations, which are key components in the synthesis of novel ionic liquids. frontiersin.org

Design and Synthesis of Azepanium-Based Ionic Liquids

The synthesis of azepanium-based ionic liquids typically involves the quaternization of this compound. For instance, N-butyl-N-methylazepanium bis(trifluoromethanesulfonyl)imide ([Azp1,4][Tf₂N]) and N-methyl-N-hexylazepanium bis(trifluoromethanesulfonyl)imide ([Azp1,6][Tf₂N]) are synthesized from their respective azepane precursors. frontiersin.org The process generally involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt, followed by an anion exchange reaction. The choice of the anion, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), is crucial as it significantly influences the properties of the resulting ionic liquid. mdpi.comfrontiersin.org Functionalized azepanium ionic liquids, such as those with nitrile groups, have also been synthesized and characterized to explore their thermophysical properties. mdpi.comacs.orgacs.org

Structure-Property Relationships in Ionic Liquids for Specific Applications (e.g., Oxygen Solubility and Diffusivity in Electrolytes)

The structure of the azepanium cation, including the length of the alkyl chains, directly impacts the physicochemical properties of the ionic liquid, such as viscosity, conductivity, and gas solubility. frontiersin.orgnih.gov These properties are critical for applications like electrolytes in batteries and supercapacitors. frontiersin.orgrsc.org

For instance, a study comparing azepanium-based ILs with their pyrrolidinium (B1226570) analogues found that the seven-membered ring of azepanium resulted in higher viscosity and lower conductivity. frontiersin.org This highlights a key structure-property relationship where a larger cation size can impede ion transport.

In the context of lithium-air batteries, the solubility and diffusivity of oxygen in the electrolyte are paramount. rsc.orgx-mol.net Research on various cyclic ammonium-based ionic liquids with the bis{(trifluoromethyl)sulfonyl}imide anion has shown that oxygen diffusivity generally increases as the viscosity of the ionic liquid decreases. rsc.org Furthermore, the introduction of an ether group into the cation structure can enhance the diffusivity of dissolved oxygen while reducing its solubility. rsc.org While an inverse relationship between oxygen solubility and the free volume of the ionic liquid has been observed for some families of ILs, the dissolution of oxygen is not simply a matter of occupying available space. rsc.org Instead, dipole-quadrupole interactions are considered a primary driving force for O₂ dissolution in ionic liquids. x-mol.net

The table below summarizes the relationship between the structural features of ionic liquids and their properties relevant to electrolyte applications.

Cation/Anion FeatureEffect on PropertyApplication Relevance
Cation Size Larger cations (e.g., azepanium vs. pyrrolidinium) can lead to increased viscosity and decreased conductivity. frontiersin.orgAffects ion mobility and overall efficiency in electrochemical devices.
Alkyl Chain Length Increasing alkyl chain length can weaken the bond to the cation, potentially reducing thermal stability. mdpi.comImportant for the operational temperature range and safety of devices.
Ether Linkages Introduction of ether groups can increase oxygen diffusivity but decrease solubility. rsc.orgCrucial for optimizing performance in metal-air batteries.
Anion Choice The nature of the anion significantly influences the overall physicochemical properties of the IL. mdpi.comAffects viscosity, conductivity, and thermal stability.

Utilization as Organic Structure-Directing Agents (OSDAs) in Zeolite Synthesis

Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them valuable in catalysis and separation processes. mdpi.com The synthesis of zeolites often employs organic structure-directing agents (OSDAs) to guide the formation of specific framework topologies. openreview.netrsc.org

Synthesis of Bis(azepanium) Bromides for Zeolite Crystallization

Derivatives of this compound can be used to synthesize dicationic OSDAs. For example, high-silica nanocrystalline Beta zeolites have been efficiently synthesized using such dicationic OSDAs. upv.es The synthesis of these OSDAs involves connecting two azepanium units, often with a linker, to create a larger, more complex template molecule. The resulting bis(azepanium) bromides have proven effective in directing the crystallization of specific zeolite frameworks. upv.es

Mechanistic Insights into OSDA-Mediated Zeolite Formation

The mechanism of zeolite formation is a complex process involving the self-assembly of silicate (B1173343) and aluminate species around the OSDA. researchgate.netchemrxiv.org The OSDA acts as a template, and its size, shape, and charge distribution influence the resulting zeolite structure. csic.es The interaction between the OSDA and the inorganic precursors is crucial in the nucleation and growth of the zeolite crystals. researchgate.net

In dual-OSDA systems, the interplay between two different organic molecules can be either cooperative or competitive, leading to the formation of novel zeolite structures or influencing properties like aluminum distribution. rsc.orgrsc.org While the specific mechanistic details involving bis(azepanium) OSDAs are a subject of ongoing research, it is understood that these larger dicationic molecules can effectively direct the formation of complex, large-pore zeolites. The process is generally understood to proceed via a solution-mediation model, where the OSDA stabilizes the formation of specific building units in the synthesis gel, which then assemble into the final crystalline structure. researchgate.net

Precursors for Other Complex Heterocyclic Systems and Scaffolds

Beyond its applications in ionic liquids and zeolite synthesis, this compound can serve as a precursor for the synthesis of other complex heterocyclic systems. The azepane ring is a privileged scaffold in medicinal chemistry and can be modified to create a variety of more complex molecules. For instance, the functionalization of the azepane nitrogen or the ring itself can lead to the formation of novel ligands for catalysis or biologically active compounds. The principles of heterocyclic chemistry allow for ring-expansion, ring-contraction, or fusion reactions to generate diverse molecular architectures from the initial this compound starting material.

Controlled Functionalization for Diverse Chemical Scaffolds

The controlled functionalization of a basic heterocyclic structure is a cornerstone of modern synthetic chemistry, enabling the creation of diverse chemical scaffolds for various applications, from drug discovery to material science. nih.govrsc.org The this compound molecule offers several potential sites for controlled functionalization. The nitrogen atom, being a secondary amine, can readily participate in reactions such as acylation and alkylation.

A key strategy for generating diverse scaffolds is the derivatization of the azepane nitrogen to create reactive intermediates. A prime example is the conversion of an N-substituted azepane into a carbodithioate ligand. rsc.org This transformation involves reacting the secondary amine of the azepane ring with carbon disulfide in the presence of a base. This functionalization changes the electronic properties of the molecule and introduces new coordinating atoms (sulfur), effectively converting the simple amine into a versatile ligand capable of forming stable complexes with a variety of metals. rsc.org This specific functionalization demonstrates how a simple N-alkylazepane can be elaborated into a significantly more complex chemical entity with tailored properties for applications in coordination chemistry and potentially materials science.

The table below outlines potential functionalization reactions starting from an N-substituted azepane like this compound, leading to diverse chemical scaffolds.

Starting MaterialReagent(s)Reaction TypeProduct Scaffold
This compoundCarbon Disulfide, Potassium Hydroxide (B78521)Carbodithioate formationPotassium azepane-1-carbodithioate
This compoundAcid Chlorides (e.g., Benzoyl chloride)AcylationN-Acylazepane derivatives
This compoundAlkyl Halides (e.g., Benzyl bromide)Quaternization (Alkylation)Quaternary ammonium salts

Coordination Chemistry of Azepane-Derived Ligands

The incorporation of nitrogen heterocycles into ligands is a well-established strategy in coordination chemistry for tuning the electronic and steric properties of metal complexes. wiley.commdpi.com Ligands derived from the azepane scaffold can be used to synthesize metal complexes with unique structural features and reactivity. The seven-membered ring of azepane can influence the coordination geometry and stability of the resulting metal complexes. acs.org

Synthesis of Metal-Azepane Complexes

A notable example of a ligand derived from the azepane core is potassium azepane-1-carbodithioate (acdt). rsc.org This ligand is synthesized from azepane, carbon disulfide, and potassium hydroxide. rsc.org The resulting acdt ligand can then be reacted with various metal salts to form stable coordination complexes. rsc.org

Researchers have reported the synthesis of several such complexes by reacting the acdt ligand with metal cations like Cobalt(III), Copper(II), Zinc(II), and Phenylmercury(II). rsc.org The general procedure involves the reaction of the ligand with the corresponding metal salt in a suitable solvent, leading to the precipitation of the metal complex. rsc.orgnih.govekb.eg For example, the reaction of acdt with cobalt(III) chloride yields a cobalt(III) complex, while reaction with copper(II) chloride produces a copper(II) complex. rsc.org A dinuclear zinc(II) complex and a phenylmercury(II) complex have also been synthesized using this ligand. rsc.org

The table below summarizes the synthesized metal complexes derived from the azepane-1-carbodithioate ligand.

Complex NumberMolecular FormulaMetal IonKey Structural FeatureReference
1 [Co(acdt)₃]·CHCl₃Co(III)Mononuclear, Octahedral rsc.org
2 [Cu(acdt)₂]Cu(II)Mononuclear, Square Planar rsc.org
3 [Zn₂(μ₂-acdt)₂(acdt)₂]Zn(II)Dinuclear, Bridging Ligands rsc.org
4 [PhHg(acdt)]Hg(II)Mononuclear rsc.org

Exploration of Coordination Modes and Reactivity

The azepane-1-carbodithioate (acdt) ligand demonstrates versatile coordination behavior, acting as both a monodentate and a bidentate ligand. rsc.org This versatility allows for the formation of structurally diverse metal complexes. The coordination mode is influenced by the nature of the metal ion and the stoichiometry of the reaction. rsc.orguh.edu

Bidentate Coordination: In the cobalt(III) complex, [Co(acdt)₃]·CHCl₃, three acdt ligands coordinate to the central cobalt ion in a bidentate fashion through the two sulfur atoms of the carbodithioate group. This results in a stable, six-coordinate octahedral geometry around the Co(III) center. rsc.org Similarly, in the copper(II) complex, [Cu(acdt)₂], two ligands chelate to the metal center, forming a square planar geometry. rsc.org

Monodentate and Bridging Coordination: The zinc(II) complex, [Zn₂(μ₂-acdt)₂(acdt)₂], showcases more complex coordination. It is a dinuclear complex where two zinc centers are present. Some acdt ligands act as bidentate chelating agents to a single zinc atom, while others bridge the two zinc atoms (μ₂-acdt), demonstrating the ligand's ability to facilitate the formation of polynuclear structures. rsc.org In the phenylmercury(II) complex, [PhHg(acdt)], the acdt ligand acts as a monodentate ligand. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Catalytic Systems

The development of more efficient and selective synthetic routes for 1-butylazepane is a key area of ongoing research. vulcanchem.com Current methods often involve the N-alkylation of azepane with a butyl halide, such as 1-bromobutane (B133212). rsc.orgrsc.orgnih.gov One reported synthesis involves reacting azepane with 1-bromobutane in deionized water, followed by the addition of potassium hydroxide (B78521), resulting in a 61% yield of this compound. rsc.org Another approach utilizes the reaction of hexamethyleneimine (B121469) with 1-bromobutane in anhydrous acetonitrile (B52724), followed by treatment with sodium carbonate to yield this compound. rsc.orgnih.gov

Future efforts are likely to focus on the development of novel catalytic systems to improve yield, reduce reaction times, and enhance the sustainability of the synthesis. This includes the exploration of both homogeneous and heterogeneous catalysts. mdpi.com For instance, the use of metal-based catalysts, such as those involving zinc or iron, has shown promise in the synthesis of related heterocyclic compounds. mdpi.com Furthermore, the development of biocatalytic methods, employing enzymes as catalysts, presents an attractive green alternative for the synthesis of this compound and its derivatives. nih.gov The design of nanocrystalline zeolites as catalysts is another promising avenue, offering benefits such as reduced diffusion restrictions and decreased catalyst deactivation. rsc.org

Synthetic Route Reagents Yield Reference
N-alkylationAzepane, 1-Bromobutane, Potassium Hydroxide61% rsc.org
N-alkylationHexamethyleneimine, 1-Bromobutane, Sodium Carbonate77.4% rsc.orgnih.gov

Advanced Computational Approaches for Predictive Modeling

Advanced computational modeling is becoming an indispensable tool in chemical research, offering the ability to predict molecular properties and reaction outcomes. mathworks.comscidac.gov For this compound, computational methods can be employed to understand its conformational landscape, predict its reactivity, and guide the design of new derivatives with desired properties. scribd.comnih.gov

Predictive modeling techniques, which utilize mathematical and computational methods, can forecast the outcomes of chemical reactions. mathworks.com These models can be "white box," based on understandable equations, or "black box," relying on complex simulations where the underlying relationships are not easily discerned. mathworks.com The process typically involves data cleaning, model selection, training the model on a dataset, and validating its performance. mathworks.com

For instance, computational studies can help in understanding the thermal degradation pathways of related compounds like this compound-2,7-dione, a known decomposition product. scribd.com Such models can elucidate complex reaction mechanisms and identify key intermediates. scribd.com The application of machine learning and neural networks is also emerging as a powerful approach for predicting molecular properties and reactivity. mdpi.comarxiv.org These data-driven methods can learn from existing experimental data to make accurate predictions for new compounds and reactions. mdpi.com

Exploration of New Chemical Transformations and Reactivity Profiles

The azepane ring in this compound is a versatile scaffold for a variety of chemical transformations. vulcanchem.com As a secondary amine, it can undergo reactions such as nucleophilic substitution, acylation, and alkylation. vulcanchem.com The exploration of new reactions involving this compound is crucial for expanding its utility as a building block in organic synthesis.

Research into the reactivity of the azepane core can lead to the discovery of novel chemical transformations. For example, the functionalization of the azepane ring at different positions can lead to a diverse range of derivatives with unique properties. The synthesis of N-butyl-azepane inhibitors of mannosidases highlights the potential for creating biologically active molecules through targeted chemical modifications. researchgate.net

Furthermore, studying the reactivity of this compound under various conditions, such as in the presence of different catalysts or reagents, can reveal new reaction pathways. mdpi.com For example, the use of m-Chloroperoxybenzoic acid (mCPBA) is a common method for epoxidation and other chemical transformations. researchgate.net Understanding how this compound behaves in such reactions can open up new synthetic possibilities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and derivatization with modern automation technologies like flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. syrris.jpresearchgate.netseqens.com

Flow chemistry, where reactions are performed in a continuously flowing stream, provides enhanced control over reaction parameters, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. syrris.jpstolichem.com This technique is particularly well-suited for rapid reactions and can significantly reduce development and scale-up times. seqens.comstolichem.com The use of different reactor types, such as chip-based, coil-based, or packed-bed reactors, allows for flexibility in experimental design. syrris.jp The application of flow chemistry has already been demonstrated in the synthesis of various agrochemicals and pharmaceuticals. thalesnano.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-butylazepane, and how can purity and yield be validated experimentally?

  • Methodology :

  • Route Selection : Common methods include nucleophilic substitution of azepane with 1-bromobutane under reflux conditions or reductive amination of butylaldehyde derivatives. Use inert atmospheres (e.g., nitrogen) to minimize oxidation .
  • Validation :
  • Purity : Analyze via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with internal standards.
  • Yield : Quantify using gravimetric analysis or NMR spectroscopy with an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Example Characterization Data :
ParameterMethodExpected Outcome
Boiling PointDistillation180–185°C (lit. 182°C)
PurityGC-FID≥98% (area normalization)
Structural Confirmation1^1H/13^13C NMRPeaks consistent with azepane core and butyl chain .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies under controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines).
  • Analysis : Monitor degradation products via LC-MS or GC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
    • Key Metrics :
  • Degradation Rate : Calculate using first-order kinetics.
  • Critical Storage Factors : Identify via factorial design experiments (e.g., temperature > humidity > light).

Advanced Research Questions

Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be resolved?

  • Challenges :

  • Co-elution : Impurities with similar polarity to this compound may co-elute in chromatographic methods.
  • Sensitivity : Low-abundance byproducts (e.g., N-oxide derivatives) require high-resolution MS.
    • Solutions :
  • Separation Optimization : Use UPLC with HILIC or reverse-phase columns. Adjust mobile phase pH (e.g., 0.1% formic acid).
  • Detection : Employ tandem MS (MS/MS) with multiple reaction monitoring (MRM) for specificity .
    • Example Method Comparison :
TechniqueLOD (ppm)LOQ (ppm)Key Advantage
GC-MS0.51.5Volatile impurity detection
LC-MS/MS0.10.3Non-volatile/polar impurities

Q. How can contradictions in reported bioactivity data for this compound derivatives be systematically addressed?

  • Root Causes :

  • Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., incubation time, solvent controls).
  • Structural Ambiguity : Isomerization or residual solvents affecting results.
    • Resolution Strategy :

Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers.

Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., OECD guidelines).

Structural Reanalysis : Verify compound identity via X-ray crystallography or 2D NMR if discrepancies persist .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodology :

  • Quantum Mechanics (QM) : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. non-polar (toluene) solvents.
    • Key Outputs :
  • Activation Energy : Predict regioselectivity in alkylation reactions.
  • Solvent Interaction Maps : Identify stabilizing/destabilizing interactions for reaction optimization .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis and characterization?

  • Guidelines :

  • Documentation : Provide detailed synthetic protocols (reagent ratios, temperatures, purification steps) in Supporting Information.
  • Cross-Validation : Compare spectral data (NMR, IR) with published reference spectra. Use certified reference materials (CRMs) for calibration .
    • Common Pitfalls :
  • Incomplete Purification : Residual starting materials skew yield calculations.
  • Ambiguous Spectral Assignments : Overlapping signals in 1^1H NMR resolved via COSY or HSQC .

Q. What strategies mitigate bias in interpreting pharmacological data for this compound analogs?

  • Approaches :

  • Blinding : Implement double-blind protocols in bioactivity assays.
  • Negative Controls : Include vehicle-only and known inhibitors (e.g., atropine for receptor studies).
  • Statistical Rigor : Use power analysis to determine sample sizes; report p-values with confidence intervals .

Data Presentation and Reporting

Q. How should conflicting spectral data for this compound derivatives be presented in publications?

  • Best Practices :

  • Transparency : Disclose all raw data (e.g., NMR FID files) in repositories like Zenodo.
  • Critical Analysis : Discuss possible causes (e.g., solvent impurities, tautomerism) and validate with orthogonal techniques (e.g., IR vs. Raman spectroscopy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.